Octyldodecanol

Descripción general

Descripción

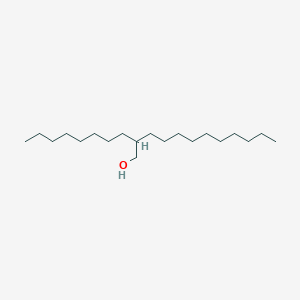

Octyldodecanol is a branched-chain primary alcohol used as the isomer 2-octyl-1-dodecanol in cosmetics such as lipstick, or as an anti-blooming agent in face powder . It is a medium spreading emollient, with equilibrium spreading pressure of 17.0 dyne/cm . Octyldodecanol is in the class of Guerbet alcohols, because it has the branch at the β position .

Synthesis Analysis

2-Octyldodecanol is produced by the Guerbet condensation of decyl alcohol . A Guerbet alcohol is effectively and selectively obtained by heating a primary alcohol in the presence of an alkaline substance and a copper-nickel catalyst in which a weight ratio of copper to nickel is in the range of from 1:9 to 9:1 .Molecular Structure Analysis

The molecular formula of Octyldodecanol is C20H42O . Its average mass is 298.547 Da and its monoisotopic mass is 298.323578 Da .Chemical Reactions Analysis

When Octyldodecanol is melted with an alkali, it yields octyldodecanoic acid by a dehydrogenation reaction .Physical And Chemical Properties Analysis

Octyldodecanol has a density of 0.8±0.1 g/cm3, a boiling point of 357.7±10.0 °C at 760 mmHg, and a flash point of 129.7±7.1 °C . It has a molar refractivity of 96.2±0.3 cm3 . It has 1 H bond acceptor, 1 H bond donor, 17 freely rotating bonds, and a polar surface area of 20 Å2 .Aplicaciones Científicas De Investigación

Cosmetic Formulations

Octyldodecanol: is widely used in the cosmetic industry due to its emollient properties. It is a clear, odorless fatty alcohol that improves the texture of cosmetic products, providing a smooth feel . It serves as a solvent, enhancing the stability of formulations and preventing ingredient separation. Its non-comedogenic nature makes it suitable for skin care products, as it forms a barrier against harmful particles without clogging pores .

Skin Care Products

In skin care, Octyldodecanol acts as a moisturizing agent. Despite being an alcohol, it helps the skin retain moisture and provides hydration to lotions and sunscreens. It is particularly beneficial for dry and sensitive skin types, offering a gentle, hydrating effect without causing irritation .

Pharmaceutical Applications

Octyldodecanol: is utilized in pharmaceuticals for its lubricating abilities. It can be found in topical medications where it aids in the delivery of active ingredients through the skin. Its mild nature ensures that it does not irritate the skin or mucous membranes, making it a valuable component in various medicinal creams and ointments .

Food Industry

This compound is also used in the food industry, though details on its specific applications in this field are not as widely documented. It is likely used as an additive for its textural properties, contributing to the consistency and mouthfeel of certain food products .

Industrial Applications

In industrial settings, Octyldodecanol is employed in metalworking fluids. Its lubricating properties are advantageous in reducing friction and wear during the machining and forming of metals, which helps to extend the lifespan of cutting tools and improve the finish of metal components .

Research on Molecular Interactions

Scientifically, Octyldodecanol has been used to investigate its interaction with hexameric capsules of resorcin4arene, which is significant in the study of molecular encapsulation and transport . This research has implications for the development of new drug delivery systems and the design of molecular machines.

Recovery of Biogenic Amines

Another notable application is in the recovery of biogenic amines such as putrescine and cadaverine from aqueous solutions, like fermentation broths, by liquid-liquid extraction. This process is crucial in biotechnological production and purification methods .

Antimicrobial Properties

Octyldodecanol: has demonstrated antimicrobial properties, making it useful in products designed to combat acne and other skin conditions. Its inclusion in skincare formulations can help to reduce the presence of bacteria and other microorganisms on the skin .

Direcciones Futuras

The global Octyldodecanol market size is forecast to grow from USD 1.47 billion in 2018 to USD XX billion by 2028, at a CAGR of 4.4% from 2021-2028 . The cosmetic grade segment is projected to account for the highest share of the overall octyl dodecanol market during the forecast period, owing to its wide applicability in the personal care industry and increasing demand for natural products .

Propiedades

IUPAC Name |

2-octyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEACJMVNYZDSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036288 | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Octyl-1-dodecanol | |

CAS RN |

5333-42-6 | |

| Record name | 2-Octyldodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyldodecanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyldodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octyldodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461N1O614Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of octyldodecanol?

A1: Octyldodecanol's molecular formula is C20H42O, and its molecular weight is 298.55 g/mol.

Q2: What are the typical sensory characteristics of octyldodecanol?

A2: Research describes octyldodecanol as having a relatively low spreadability, moderate gloss, and a tendency to leave a residue, stickiness, and oiliness on the skin.

Q3: Is octyldodecanol compatible with other cosmetic ingredients?

A3: Yes, octyldodecanol generally demonstrates good compatibility with other cosmetic ingredients. It is frequently used in formulations containing emollients, emulsifiers, and thickeners.

Q4: What are the primary applications of octyldodecanol in cosmetics?

A4: Octyldodecanol is primarily used as an emollient, emulsifier, and thickener in cosmetic formulations. It helps to improve the texture, spreadability, and stability of products like creams, lotions, and lipsticks. [8], [29]

Q5: Can octyldodecanol be used in formulations for sensitive skin?

A5: While octyldodecanol is generally considered safe for cosmetic use, its suitability for sensitive skin can vary. Some individuals may experience irritation or allergic reactions. [4], [28]

Q6: What is the role of octyldodecanol in nanoemulsions?

A6: Octyldodecanol can be used as an oil phase component in nanoemulsions, contributing to the formation of stable nanoscale droplets. These nanoemulsions can enhance the delivery and bioavailability of active ingredients. [6], [19], [26]

Q7: How does octyldodecanol contribute to the sensory properties of loose powder formulations?

A7: In loose powders, the choice of oil binder, including those containing octyldodecanol, influences sensory attributes. High-quality alcohol-based oil binders, like those with octyldodecanol, are reported to enhance refreshing sensations during application and promote smooth spreading on the skin. [16], [24]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)